Lithium;2-(oxetan-3-yloxy)propanoate
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Overview
Description
Lithium;2-(oxetan-3-yloxy)propanoate is a chemical compound with the molecular formula C6H9LiO4. It is a lithium salt of 2-(oxetan-3-yloxy)propanoic acid. This compound is of interest due to its unique structure, which includes an oxetane ring, a four-membered cyclic ether. The presence of the oxetane ring imparts distinct chemical properties to the compound, making it valuable for various scientific research applications.
Mechanism of Action
Target of Action
It is known that lithium salts, such as lithium carbonate, lithium citrate, and lithium orotate, are mood stabilizers . They are used in the treatment of bipolar disorder, as they counteract both mania and depression .
Mode of Action
The precise mechanism of action of Lithium;2-(oxetan-3-yloxy)propanoate is currently unknown . Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical Pathways
This compound likely affects several biochemical pathways. For instance, lithium is known to modulate signals impacting on the cytoskeleton, a dynamic system contributing to neural plasticity, at multiple levels, including glycogen synthase kinase-3b, cyclic AMP-dependent kinase, and protein kinase C . These effects may be critical for the neural plasticity involved in mood recovery and stabilization .
Result of Action
It is known that the outcome of lithium’s effects appears likely to result in limiting the magnitudes of fluctuations in activities, contributing to a stabilizing influence induced by lithium, and neuroprotective effects may be derived from its modulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(oxetan-3-yloxy)propanoate typically involves the reaction of 2-(oxetan-3-yloxy)propanoic acid with a lithium base. One common method is to dissolve 2-(oxetan-3-yloxy)propanoic acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is then purified using techniques such as crystallization or chromatography to ensure high purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(oxetan-3-yloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium
Properties
IUPAC Name |
lithium;2-(oxetan-3-yloxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.Li/c1-4(6(7)8)10-5-2-9-3-5;/h4-5H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYFIAWAHGOCBF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])OC1COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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